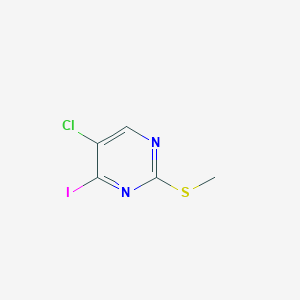

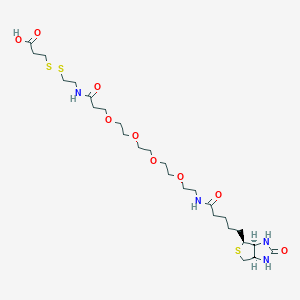

5-Chloro-4-iodo-2-(methylthio)pyrimidine

Overview

Description

Mechanism of Action

Target of Action

It is suggested that the compound may bind to ribonucleic acid (rna) and inhibit protein synthesis .

Mode of Action

The mode of action of 5-Chloro-4-iodo-2-(methylthio)pyrimidine involves its interaction with RNA, leading to the inhibition of protein synthesis

Biochemical Pathways

Given its potential role in inhibiting protein synthesis, it can be inferred that it may impact pathways involving protein production and function .

Pharmacokinetics

Its physical properties such as density (21±01 g/cm3), boiling point (3446±220 °C at 760 mmHg), and molecular weight (28652) can provide some insights into its potential pharmacokinetic behavior .

Result of Action

Given its potential role in inhibiting protein synthesis, it can be inferred that it may lead to changes in cellular function and potentially impact cell growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability might be affected by temperature, as suggested by its boiling point . Additionally, safety data suggests that it may cause severe skin burns and eye damage, indicating that it should be handled with care in a controlled environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-iodo-2-(methylthio)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4-iodo-2-(methylthio)pyrimidine with a chlorinating agent such as thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

4-Iodo-2-(methylthio)pyrimidine+SOCl2→this compound+SO2+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-iodo-2-(methylthio)pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine and iodine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst like cobalt ferrite (CoFe2O4) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of dehalogenated pyrimidine derivatives.

Scientific Research Applications

5-Chloro-4-iodo-2-(methylthio)pyrimidine has several scientific research applications, including:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.

Organic Synthesis: Serves as a building block for the synthesis of complex heterocyclic compounds.

Material Science: Utilized in the development of novel materials with unique electronic and optical properties.

Biological Research: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

Similar Compounds

5-Chloro-2-(methylthio)pyrimidine: Similar structure but lacks the iodine atom.

4-Chloro-2-(methylthio)pyrimidine: Similar structure but with chlorine at the 4-position instead of iodine.

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Contains a carboxylic acid group at the 4-position.

Uniqueness

5-Chloro-4-iodo-2-(methylthio)pyrimidine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and potential for diverse chemical transformations . This dual halogenation enhances its utility in various synthetic applications and research studies .

Properties

IUPAC Name |

5-chloro-4-iodo-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSAGHFASJLOFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate](/img/structure/B6297157.png)

![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)